N-cyclopentyl-3-methoxybenzamide

Description

The exact mass of the compound this compound is 219.125928785 g/mol and the complexity rating of the compound is 236. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

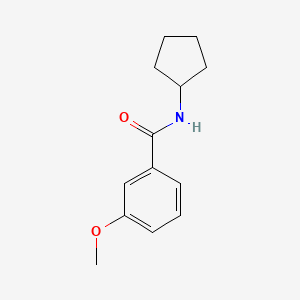

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-12-8-4-5-10(9-12)13(15)14-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXIKXNJWFMYEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101301862 |

Source

|

| Record name | N-Cyclopentyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331435-52-0 |

Source

|

| Record name | N-Cyclopentyl-3-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331435-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101301862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-cyclopentyl-3-methoxybenzamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopentyl-3-methoxybenzamide is a chemical compound characterized by a central benzamide core with a cyclopentyl group attached to the amide nitrogen and a methoxy group at the 3-position of the benzene ring. While this specific molecule is not extensively documented in publicly available databases, its structural motifs are common in medicinal chemistry, suggesting potential biological activity. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties based on analogous compounds, and detailed protocols for its synthesis. The information herein serves as a foundational resource for researchers interested in the synthesis and exploration of novel benzamide derivatives.

Chemical Structure and Identification

This compound consists of a benzene ring substituted with a methoxy group (-OCH₃) at the meta position and a carboxamide group. The nitrogen of the amide is further substituted with a cyclopentyl ring.

Molecular Formula: C₁₃H₁₇NO₂

Molecular Weight: 219.28 g/mol

IUPAC Name: this compound

SMILES: COC1=CC(=CC=C1)C(=O)NC2CCCC2

InChI Key: (Predicted) Will be generated upon synthesis and characterization.

CAS Number: Not assigned.

Physicochemical Properties (Predicted)

Due to the lack of experimental data for this compound, the following properties are predicted based on the known values of structurally similar compounds such as N-cyclopentyl-3,4-dimethoxybenzamide[1], 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide[2], N-cyclopentyl-3-methylbutanamide[3], and N-cyclopentyl-N-methyl-benzamide[4].

| Property | Predicted Value | Notes |

| Melting Point (°C) | 80 - 120 | Solid at room temperature. The melting point of benzamide derivatives can vary significantly based on substitution patterns. |

| Boiling Point (°C) | > 300 | High boiling point is expected due to the molecular weight and polar amide group. |

| Solubility | Soluble in methanol, ethanol, DMSO, and dichloromethane. Sparingly soluble in water. | The presence of the amide and methoxy groups provides some polarity, while the cyclopentyl and benzene rings contribute to nonpolar character. |

| LogP | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability. |

| pKa | ~16-18 (amide proton) | The amide proton is weakly acidic. |

Synthesis of this compound

The synthesis of this compound can be readily achieved through standard amide bond formation reactions. The most common and reliable methods involve the coupling of 3-methoxybenzoic acid with cyclopentylamine. Two general and robust protocols are provided below.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Carbodiimide-Mediated Amide Coupling

This method utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) to facilitate the amide bond formation.[5]

Materials:

-

3-Methoxybenzoic acid

-

Cyclopentylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 3-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (1.5 eq).

-

Stir the mixture for 10 minutes to allow for the activation of the carboxylic acid.

-

Add cyclopentylamine (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Acyl Chloride Formation followed by Amination (Schotten-Baumann Conditions)

This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[6]

Materials:

-

3-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Cyclopentylamine

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

Step 1: Formation of 3-methoxybenzoyl chloride

-

In a round-bottom flask, suspend or dissolve 3-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (2-5 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-methoxybenzoyl chloride. This can be used directly in the next step.

Step 2: Amidation

-

Dissolve cyclopentylamine (1.1 eq) and triethylamine (1.5 eq) in DCM in a separate flask and cool to 0 °C in an ice bath.

-

Add a solution of the crude 3-methoxybenzoyl chloride (1.0 eq) in DCM dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the benzamide scaffold is a well-established pharmacophore present in a wide range of biologically active molecules. For instance, some N-substituted benzamide derivatives have been investigated as antitumor agents.[7][8] The interaction of such compounds with biological targets is often governed by the substituents on the benzamide core.

The logical relationship for investigating the potential of a novel benzamide derivative like this compound is outlined below.

Caption: A logical workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides the fundamental chemical information, predicted properties, and robust synthetic protocols necessary for its preparation and further investigation. The established presence of the benzamide core in numerous bioactive compounds suggests that this compound could be a valuable candidate for screening in various biological assays, particularly in the context of drug discovery. The detailed methodologies and structured data presented herein are intended to facilitate and encourage such research endeavors.

References

- 1. PubChemLite - N-cyclopentyl-3,4-dimethoxybenzamide (C14H19NO3) [pubchemlite.lcsb.uni.lu]

- 2. 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide | C19H20FNO3 | CID 10087963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-cyclopentyl-3-methylbutanamide | C10H19NO | CID 4293925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-cyclopentyl-N-methyl-benzamide | C13H17NO | CID 527043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Potential Biological Significance of N-cyclopentyl-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-cyclopentyl-3-methoxybenzamide, a novel benzamide derivative. It details the primary synthetic pathways, the necessary precursors, and provides adaptable experimental protocols. Furthermore, this guide explores the potential biological relevance of this compound by examining the activity of structurally similar molecules, suggesting a possible role as a modulator of dopamine receptor signaling.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two established chemical transformations: the acylation of an amine with an acyl chloride and the direct condensation of a carboxylic acid with an amine. Both pathways utilize readily available precursors and offer distinct advantages and considerations for the synthetic chemist.

Pathway 1: Acylation of Cyclopentylamine with 3-Methoxybenzoyl Chloride

This classic and often high-yielding method involves the reaction of cyclopentylamine with 3-methoxybenzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrochloric acid. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Pathway 2: Direct Condensation of 3-Methoxybenzoic Acid and Cyclopentylamine

This pathway offers a more atom-economical approach by directly coupling 3-methoxybenzoic acid with cyclopentylamine. This transformation generally requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides (e.g., DCC, EDC) or the use of Lewis acids like titanium tetrachloride (TiCl4)[1]. Alternatively, the reaction can be performed under hydrothermal conditions, though this often requires high temperatures and pressures[2].

Precursor Synthesis

The successful synthesis of this compound relies on the availability of its key precursors: 3-methoxybenzoyl chloride and cyclopentylamine.

Synthesis of 3-Methoxybenzoyl Chloride

3-Methoxybenzoyl chloride is typically synthesized from 3-methoxybenzoic acid. A common and effective method involves the reaction of 3-methoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Synthesis of Cyclopentylamine

Several methods exist for the synthesis of cyclopentylamine, with the reductive amination of cyclopentanone being one of the most common.[3][4][5][6] This process involves the reaction of cyclopentanone with ammonia in the presence of a reducing agent, such as hydrogen gas with a nickel catalyst, to form the primary amine.[5][6] Alternative routes include the catalytic ammonolysis of cyclopentanol and the reaction of cyclopentanone with hydroxylamine followed by reduction.[3]

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, the following protocols for analogous reactions can be adapted by a skilled synthetic chemist.

General Procedure for Amide Synthesis via Acyl Chloride

To a solution of cyclopentylamine (1.0 mmol) and a non-nucleophilic base such as triethylamine (1.2 mmol) in a suitable aprotic solvent like dichloromethane (10 mL) at 0 °C, a solution of 3-methoxybenzoyl chloride (1.0 mmol) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

Adaptable Protocol for Direct Condensation using Titanium Tetrachloride[1]

In a well-ventilated fume hood, to a solution of 3-methoxybenzoic acid (1 mmol) in pyridine (10 mL), titanium tetrachloride (3 mmol) is added, followed by cyclopentylamine (1 mmol). The reaction vessel is sealed and heated to 85 °C. The reaction progress is monitored by TLC. After completion, the pyridine is removed by co-evaporation with toluene. The residue is then treated with an aqueous 1 N HCl solution and extracted with an organic solvent like dichloromethane. The combined organic extracts are washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the synthesis of amides using the described pathways. It is important to note that yields for the specific synthesis of this compound may vary and require optimization.

| Parameter | Pathway 1: Acyl Chloride | Pathway 2: Direct Condensation (TiCl₄)[1] |

| Precursors | 3-Methoxybenzoyl Chloride, Cyclopentylamine | 3-Methoxybenzoic Acid, Cyclopentylamine |

| Reagents | Triethylamine or Pyridine | Titanium Tetrachloride, Pyridine |

| Solvent | Dichloromethane, Tetrahydrofuran | Pyridine |

| Temperature | 0 °C to Room Temperature | 85 °C |

| Typical Reaction Time | 1-4 hours | 2 hours |

| Typical Yield | Generally High (>80%) | Moderate to Excellent (substrate dependent) |

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been explicitly detailed in the reviewed literature, the benzamide scaffold is a well-established pharmacophore in drug discovery. Notably, a structurally related compound, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide, has been identified as a potent and selective dopamine D3 receptor agonist with a high binding affinity (Ki = 0.18 nM).[7] This suggests that this compound may also exhibit affinity for dopamine receptors.

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway can influence a variety of downstream cellular processes.

Visualizations

Synthesis Pathways

Caption: Synthesis pathways for this compound.

Experimental Workflow for Direct Condensation

Caption: Experimental workflow for direct condensation synthesis.

Postulated Dopamine D3 Receptor Signaling Pathway

Caption: Postulated signaling pathway via Dopamine D3 receptor.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound and offers insights into its potential biological activities. The synthetic routes are well-established in organic chemistry, and the provided adaptable protocols offer a starting point for laboratory synthesis. The structural similarity to a known potent dopamine D3 receptor agonist strongly suggests that this compound warrants further investigation as a potential modulator of dopaminergic signaling. Further research is required to elucidate its precise biological targets, mechanism of action, and therapeutic potential.

References

- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - N-cyclopentyl-3,4,5-trimethoxybenzamide (C15H21NO4) [pubchemlite.lcsb.uni.lu]

- 3. 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide | C19H20FNO3 | CID 10087963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of N-cyclopentyl-3-methoxybenzamide in Biological Systems

Disclaimer: Information regarding the specific biological mechanism of action for N-cyclopentyl-3-methoxybenzamide is not available in the public domain. This guide, therefore, addresses the known biological activities of structurally related benzamide and methoxybenzamide compounds to provide a potential framework for understanding its possible mechanism of action. All data and pathways presented are based on these related molecules and should be considered hypothetical for this compound pending direct experimental evidence.

Introduction to Benzamide Derivatives in Drug Discovery

Benzamides are a versatile class of organic compounds characterized by a carboxamide substituent attached to a benzene ring. This scaffold is a common feature in a wide array of pharmacologically active agents with diverse therapeutic applications. Modifications to the benzamide core, including the addition of methoxy and cyclopentyl groups, can significantly influence the compound's physicochemical properties, target specificity, and overall biological activity. While the specific target and mechanism of this compound remain uncharacterized, analysis of related compounds suggests potential interactions with key signaling pathways implicated in disease.

Potential Biological Targets and Mechanisms of Action

Based on the activities of similar methoxybenzamide-containing molecules, two primary signaling pathways emerge as potential areas of investigation for this compound: the Hedgehog signaling pathway and the regulation of Poly(ADP-ribose) Polymerases (PARPs).

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several forms of cancer, making it a key target for therapeutic intervention. Several benzamide derivatives have been identified as inhibitors of this pathway, primarily by targeting the Smoothened (Smo) receptor.

Proposed Mechanism of Action:

In the absence of a Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo, preventing downstream signal transduction. Upon ligand binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors. Activated Gli proteins then translocate to the nucleus to induce the expression of target genes that promote cell proliferation and survival. It is hypothesized that this compound, like other benzamide-based inhibitors, could bind to the Smo receptor, preventing its activation and thereby blocking the entire downstream signaling cascade.

Hypothetical Signaling Pathway of this compound in Hedgehog Pathway Inhibition

Potential Therapeutic Targets of N-cyclopentyl-3-methoxybenzamide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information specifically identifying the therapeutic targets and detailed pharmacological profile of N-cyclopentyl-3-methoxybenzamide is limited. This guide, therefore, extrapolates potential mechanisms of action and therapeutic targets based on the known activities of structurally similar benzamide compounds. The hypotheses presented herein require experimental validation.

Introduction

This compound belongs to the benzamide class of organic compounds. While direct studies on this specific molecule are not extensively reported in the public domain, the benzamide scaffold is a well-established pharmacophore present in numerous biologically active compounds. Analysis of structurally related molecules, particularly 3-methoxybenzamide, suggests potential therapeutic applications through the modulation of key cellular signaling pathways. This technical guide will explore these potential targets and provide a framework for the experimental investigation of this compound.

Potential Therapeutic Targets

Based on the activities of analogous compounds, two primary signaling pathways emerge as potential targets for this compound:

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: The structurally related compound, 3-methoxybenzamide, is a known inhibitor of Poly(ADP-ribose) Polymerases (PARPs).[1][2][3]

-

Hedgehog (Hh) Signaling Pathway Inhibition: Various benzamide derivatives have been shown to inhibit the Hedgehog signaling pathway, a critical regulator of embryonic development and a key player in oncology.[4]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARPs are a family of enzymes involved in various cellular processes, most notably DNA repair and programmed cell death. In the context of cancer therapy, PARP inhibitors have gained prominence, particularly for tumors with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.

Mechanism of Action: 3-Methoxybenzamide acts as an inhibitor of ADP-ribosyltransferase (ADPRT) activity, which is characteristic of PARP enzymes.[3] By inhibiting PARP, the repair of single-strand DNA breaks is compromised. In cells with deficient homologous recombination repair (e.g., BRCA-mutated cancers), this leads to the accumulation of double-strand breaks during replication, ultimately resulting in synthetic lethality and tumor cell death.

Potential Therapeutic Applications:

-

Oncology (particularly in BRCA-mutated cancers such as breast, ovarian, and prostate cancer)

-

Ischemia-reperfusion injury

-

Inflammatory diseases

As no specific quantitative data for this compound is available, the following table summarizes information for the related compound, 3-methoxybenzamide.

| Compound | Target | Activity | Cell Line | Notes |

| 3-Methoxybenzamide | ADPRTs/PARP | Inhibitor | Bacillus subtilis | Inhibits cell division, leading to filamentation and lysis.[3] |

| 3-Methoxybenzamide | Not specified | 0.2 to 0.6 mM | Solanum tuberosum | Significantly increases in vitro plant growth and microtuber formation.[3] |

Hedgehog (Hh) Signaling Pathway Inhibition

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma.[4]

Mechanism of Action: The Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. This relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[4] Several benzamide derivatives have been identified as inhibitors of the Hh pathway, acting at the level of the SMO receptor.[4]

Potential Therapeutic Applications:

-

Oncology (e.g., basal cell carcinoma, medulloblastoma, pancreatic cancer)

-

Fibrotic diseases

-

Regenerative medicine

Experimental Protocols

The following are generalized protocols to investigate the potential activity of this compound against the hypothesized targets.

PARP Inhibition Assay (Enzymatic)

Objective: To determine the in vitro inhibitory activity of this compound against PARP1.

Methodology:

-

Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked calf thymus DNA), NAD+ (biotinylated), streptavidin-coated plates, anti-PAR antibody, secondary antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme (e.g., TMB), and test compound (this compound).

-

Procedure: a. Coat streptavidin plates with biotinylated NAD+. b. In a separate reaction plate, incubate recombinant PARP1 enzyme, activated DNA, and varying concentrations of this compound (or a known PARP inhibitor as a positive control) in a reaction buffer. c. Initiate the PARP reaction by adding NAD+. d. Transfer the reaction mixture to the streptavidin-coated plates to capture the biotinylated poly(ADP-ribose) chains. e. Detect the amount of PARylation using an anti-PAR antibody followed by a secondary HRP-conjugated antibody and a colorimetric substrate. f. Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

Hedgehog Pathway Inhibition Assay (Cell-Based)

Objective: To assess the inhibitory effect of this compound on the Hedgehog signaling pathway in a cellular context.

Methodology:

-

Reagents and Materials: NIH/3T3 cells stably transfected with a GLI-responsive luciferase reporter construct (Shh-Light II cells), cell culture medium, fetal bovine serum, Shh-conditioned medium (or a small molecule SMO agonist like SAG), this compound, and a luciferase assay kit.

-

Procedure: a. Seed the Shh-Light II cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for 1-2 hours. c. Stimulate the Hedgehog pathway by adding Shh-conditioned medium or SAG. Include a known SMO inhibitor (e.g., vismodegib) as a positive control. d. Incubate the cells for 24-48 hours. e. Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of luciferase activity against the concentration of this compound.

Visualizations

PARP-Mediated DNA Repair Pathway

Caption: Potential inhibition of the PARP1 DNA repair pathway.

Hedgehog Signaling Pathway

Caption: Potential inhibition of the Hedgehog signaling pathway at SMO.

Conclusion

References

The Multifaceted Biological Landscape of N-Cyclopentyl-3-Methoxybenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the known and potential biological activities of N-cyclopentyl-3-methoxybenzamide derivatives and structurally related compounds. While direct studies on this compound are limited, a comprehensive analysis of the broader class of N-substituted benzamides reveals a rich pharmacological landscape. This document synthesizes findings from numerous studies to offer insights into potential therapeutic applications, summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways.

Overview of Biological Activities

N-substituted benzamides are a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The nature of the substituent on the amide nitrogen (the N-substituent) and the substitution pattern on the benzoyl ring are critical determinants of their pharmacological profile. Based on structure-activity relationship (SAR) studies of related compounds, this compound derivatives are predicted to have potential in the following areas:

-

Antiviral Activity: Particularly against Hepatitis B Virus (HBV).

-

Antitubercular Activity: Targeting key enzymes in Mycobacterium tuberculosis.

-

Enzyme Inhibition: Including histone deacetylases (HDACs) and parasitic enzymes like trypanosome alternative oxidase.

-

Antimicrobial and Antifungal Activity: Demonstrating broad-spectrum activity against various pathogens.

-

Anti-inflammatory Effects: Modulating inflammatory pathways.

-

Central Nervous System (CNS) Activity: Acting as modulators of dopamine, serotonin, and opioid receptors.

Quantitative Biological Data

The following tables summarize the quantitative data for various N-substituted benzamide derivatives, providing insights into their potency and selectivity.

Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives Against HBV

| Compound | Structure | Anti-HBV IC50 (µM) (Wild-Type) | Anti-HBV IC50 (µM) (Drug-Resistant) | Cytotoxicity CC50 (µM) | Reference |

| IMB-0523 | N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | 1.99 | 3.30 | >100 | [1][2] |

| Lamivudine | (reference drug) | 7.37 | >440 | >200 | [2] |

Table 2: Antitubercular Activity of Benzamide Derivatives Against M. tuberculosis

| Compound | N-Substituent | Linker | Benzamide C-5 Substituent | Mtb IC90 (µM) | HepG2 CC50 (µM) | Reference |

| 16 | H | 3-fluorophenethyl ether | thiophene | 0.13 | 39 | [3] |

| 22f | H | 3-fluorophenethyl ether | methyl | 0.09 | 25 | [3] |

| 4zb | methyl | 3-fluorophenethyl ether | COOH | 2.4 | 45 | [3] |

Table 3: Enzyme Inhibition by Benzamide Derivatives

| Compound | Target Enzyme | N-Substituent | Benzamide Moiety | IC50 (nM) | Reference |

| 22d | HDAC8 | H | ortho-aryl N-hydroxycinnamide | 5-50 | [4] |

| 1c | κ Opioid Receptor (antagonist) | complex aminobenzyloxyaryl | N-hydroxybenzamide | 179.9 (Ki) | [5] |

| N-n-butyl-3,4-dihydroxybenzamide | Trypanosome Alternative Oxidase | n-butyl | 3,4-dihydroxy | - | [6] |

Table 4: Antimicrobial and Antifungal Activity of N-Substituted Benzamides

| Compound | N-Substituent | Benzamide Moiety | Target Organism | MIC (µg/mL) | Reference |

| 5a | 4-aminophenyl | 4-hydroxy | B. subtilis | 6.25 | [7] |

| 5a | 4-aminophenyl | 4-hydroxy | E. coli | 3.12 | [7] |

| 6b | 2-hydroxyphenyl | 4-hydroxy | E. coli | 3.12 | [7] |

| F8 | Phenyl | 2-(p-tolyl)cyclopropane-1-carboxamide | C. albicans | 16 | [8] |

| F24 | 4-chlorophenyl | 2-(p-tolyl)cyclopropane-1-carboxamide | C. albicans | 16 | [8] |

Detailed Experimental Protocols

This section provides methodologies for key experiments cited in the literature for the biological evaluation of benzamide derivatives.

Anti-HBV Activity Assay

Cell Line: HepG2.2.15 cells, which stably express the HBV genome.

Methodology:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 6 days.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatants.

-

Quantification of HBV DNA: Extract HBV DNA from the supernatants and quantify using real-time PCR.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of HBV DNA inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay):

-

Seed HepG2.2.15 cells in 96-well plates and treat with the test compounds as described above.

-

After 6 days, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50).

Antitubercular Activity Assay (Microplate Alamar Blue Assay)

Bacterial Strain: Mycobacterium tuberculosis H37Rv.

Methodology:

-

Inoculum Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Add the bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 7 days.

-

Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.

-

Reading: Measure the fluorescence or absorbance to determine bacterial viability.

-

Data Analysis: Determine the minimum inhibitory concentration (MIC90), the concentration that inhibits 90% of bacterial growth.

Histone Deacetylase (HDAC) Inhibition Assay

Enzyme: Recombinant human HDAC isoforms.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the HDAC enzyme, a fluorogenic substrate (e.g., Fluor de Lys®), and the test compound in an assay buffer.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Development: Add a developer solution containing a protease (e.g., trypsin) and a chelating agent to stop the HDAC reaction and cleave the deacetylated substrate, releasing a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of enzyme inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of N-substituted benzamides are mediated through various signaling pathways and molecular targets. This section visualizes some of the key mechanisms.

Caption: Proposed mechanism of anti-HBV activity of N-phenylbenzamide derivatives.

Caption: Mechanism of action of benzamide derivatives as HDAC inhibitors.

Caption: A typical workflow for the discovery of antitubercular benzamide derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The diverse biological activities observed in structurally related compounds highlight the potential for this class of molecules to address a range of unmet medical needs. Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives to confirm these predicted activities. Further exploration of the structure-activity relationships, particularly concerning the cyclopentyl group and the methoxy substituent, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such future investigations.

References

- 1. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of ortho-aryl N-hydroxycinnamides as potent histone deacetylase (HDAC) 8 isoform-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of N-hydroxy-aminobenzyloxyarylamide analogues as novel selective κ opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-n-alkyl-3,4-dihydroxybenzamides as inhibitors of the trypanosome alternative oxidase: activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Docking Studies of N-cyclopentyl-3-methoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking of N-cyclopentyl-3-methoxybenzamide, a novel benzamide derivative with therapeutic potential. While extensive experimental data on this specific molecule is not yet publicly available, this document outlines a robust framework for its computational evaluation, drawing upon established methodologies for analogous benzamide compounds. The focus is on predicting its interaction with Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target for cancer therapy. This guide details hypothetical experimental protocols for synthesis and characterization, methodologies for computational analysis, and presents illustrative data in structured formats. Furthermore, it includes visualizations of key processes to facilitate a deeper understanding of the scientific workflow and potential mechanism of action.

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. A notable therapeutic application of benzamides is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] PARP plays a critical role in the cellular response to DNA damage; its inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[4]

This compound is a small molecule that combines the core benzamide pharmacophore with a cyclopentyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This guide presents a hypothetical, yet scientifically grounded, exploration of its potential as a PARP inhibitor through in silico techniques.

Experimental Protocols

While specific experimental data for this compound is not published, the following protocols are based on standard and well-established organic synthesis and biochemical assay techniques for similar benzamide derivatives.[5]

Synthesis of this compound

A plausible and common method for the synthesis of this compound is via an amide coupling reaction between 3-methoxybenzoic acid and cyclopentylamine.

Materials:

-

3-methoxybenzoic acid

-

Cyclopentylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

-

Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add cyclopentylamine (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro PARP-1 Inhibition Assay

A commercially available colorimetric or fluorescent PARP-1 inhibition assay kit can be used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compound.

Procedure:

-

Reconstitute the PARP-1 enzyme, activated DNA, and other assay components as per the manufacturer's instructions.

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add the compound dilutions to a 96-well plate.

-

Add the PARP-1 enzyme and activated DNA to each well.

-

Initiate the reaction by adding the NAD+ substrate.

-

Incubate the plate at the recommended temperature and for the specified duration.

-

Stop the reaction and add the developing solution.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data in a dose-response curve.

In Silico Modeling and Docking Methodology

The following section outlines the computational workflow for predicting the binding affinity and interaction of this compound with its putative target, PARP-1.

Ligand and Receptor Preparation

-

Ligand Preparation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw). The structure is then energetically minimized using a suitable force field (e.g., MMFF94).

-

Receptor Preparation: The crystal structure of human PARP-1 in complex with a known benzamide inhibitor is obtained from the Protein Data Bank (PDB). The protein is prepared for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

Molecular Docking

Molecular docking simulations are performed to predict the binding pose and affinity of this compound within the active site of PARP-1.[6][7]

-

Software: AutoDock Vina, Schrödinger Glide, or similar software can be used.

-

Grid Box Generation: A grid box is defined around the active site of PARP-1, encompassing the key amino acid residues known to interact with benzamide inhibitors.

-

Docking Execution: The prepared ligand is docked into the defined grid box of the receptor. The docking algorithm explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

-

Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts with the protein residues, are examined.

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex and to further refine the binding mode, a molecular dynamics (MD) simulation can be performed.[8]

-

System Setup: The top-ranked docked complex is placed in a simulation box with an explicit solvent model (e.g., TIP3P water).

-

Simulation: The system is subjected to a simulation of several nanoseconds, allowing the protein and ligand to move and interact under physiological conditions.

-

Analysis: The trajectory of the simulation is analyzed to evaluate the stability of the complex, the persistence of key interactions, and the root-mean-square deviation (RMSD) of the ligand and protein backbone.

Data Presentation

The following tables present illustrative quantitative data that could be generated from the experimental and computational studies described above.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight ( g/mol ) | 219.28 |

| LogP (Predicted) | 2.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Table 2: Illustrative Docking Results and Biological Activity

| Compound | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (PARP-1) | Hypothetical IC50 (nM) |

| This compound | -8.5 | -9.2 | Gly863, Ser904, Tyr907 | 50 |

| Reference Inhibitor (Olaparib) | -9.8 | -10.5 | Gly863, Ser904, Tyr907, Arg878 | 5 |

Visualizations

Synthesis and Analysis Workflow

References

- 1. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of novel PARP-1 inhibitors using tandem in silico studies: integrated docking, e-pharmacophore, deep learning based de novo and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification of PARP12 Inhibitors By Virtual Screening and Molecular Dynamics Simulations [frontiersin.org]

An In-depth Technical Guide on the Discovery and History of N-cyclopentyl-3-methoxybenzamide: A Scarcity of Publicly Available Data

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the discovery, history, and specific technical data for N-cyclopentyl-3-methoxybenzamide is exceptionally scarce. This scarcity prevents the creation of an in-depth technical guide as requested. Publicly accessible records lack the necessary experimental protocols, quantitative data, and described signaling pathways to construct a thorough whitepaper on this specific compound.

While information on the broader class of benzamide derivatives is plentiful, and data exists for structurally similar molecules, the specific entity of this compound appears to be largely absent from the public scientific record. This could be for a number of reasons, including but not limited to: the compound may be part of proprietary research that has not been published, it may have been synthesized as part of a larger library for screening purposes with no significant findings to warrant a dedicated publication, or it may be referred to by a different chemical name or internal code in existing literature.

General Synthesis of N-substituted Benzamides

The synthesis of N-substituted benzamides, such as this compound, typically follows established amide bond formation protocols. A general and common method involves the coupling of a carboxylic acid with an amine.

Experimental Protocol: Amide Coupling

A standard laboratory procedure for the synthesis of a compound like this compound would likely involve the reaction of 3-methoxybenzoic acid with cyclopentylamine in the presence of a coupling agent and a non-nucleophilic base.

Materials:

-

3-Methoxybenzoic Acid

-

Cyclopentylamine

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

-

3-methoxybenzoic acid is dissolved in an anhydrous solvent like DCM.

-

A non-nucleophilic base, such as DIPEA, is added to the solution, followed by the addition of the coupling agent (e.g., HATU).

-

The mixture is typically stirred for a short period to activate the carboxylic acid.

-

Cyclopentylamine is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, which is monitored by a technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the coupling agents and other water-soluble byproducts.

-

The organic layer is dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Below is a generalized workflow for this synthetic process.

Caption: Generalized workflow for the synthesis of this compound.

Data on Structurally Related Compounds

While specific data for this compound is unavailable, examining closely related analogs can provide some context for its potential chemical and physical properties. The following table summarizes some key computed properties for related molecules, sourced from public chemical databases. It is important to note that these are predicted values and have not been experimentally verified for the target compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound (Predicted) | C13H17NO2 | 219.28 | ~2.5-3.0 |

| N-cyclopentyl-4-methoxybenzamide | C13H17NO2 | 219.28 | 2.6 |

| N-cyclopentyl-3,4-dimethoxybenzamide | C14H19NO3 | 249.31 | 2.3 |

| N-cyclopentyl-3,4,5-trimethoxybenzamide | C15H21NO4 | 279.33 | 2.1 |

Note: XLogP3 is a computed measure of a compound's lipophilicity, which can influence its pharmacokinetic properties.

Potential Signaling Pathways and Biological Activity

The benzamide scaffold is a common feature in many biologically active compounds. Depending on the specific substitutions, benzamide derivatives have been shown to interact with a wide range of biological targets. Without experimental data, any discussion of the signaling pathways affected by this compound would be purely speculative. However, based on the activities of other substituted benzamides, potential (but unverified) areas of investigation could include:

-

Dopamine Receptor Antagonism: Many benzamides are known to be antagonists of dopamine D2 receptors, with applications in antipsychotic and antiemetic therapies.

-

Serotonin Receptor Modulation: Some benzamides interact with various serotonin receptor subtypes, suggesting potential roles in treating disorders of the central nervous system.

-

Enzyme Inhibition: The benzamide structure can also be found in inhibitors of various enzymes, such as poly (ADP-ribose) polymerase (PARP).

The logical relationship for investigating the biological activity of a novel benzamide derivative is outlined in the diagram below.

Caption: Logical workflow for the biological evaluation of a novel chemical entity.

N-cyclopentyl-3-methoxybenzamide safety, toxicity, and MSDS information

An In-depth Technical Guide on the Safety, Toxicity, and Handling of N-cyclopentyl-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a certified Safety Data Sheet (SDS). No specific toxicological studies have been identified for this compound. The information presented herein is extrapolated from data on structurally related compounds and should be interpreted with caution. Always consult a certified SDS and conduct a thorough risk assessment before handling any chemical.

Introduction

This compound is a chemical compound with potential applications in research and drug development. Due to the limited availability of direct safety and toxicity data, this guide provides a comprehensive overview based on the known properties of its structural analogs, including 3-methoxybenzamide, 4-methoxybenzamide, and other N-substituted benzamides. This information is crucial for ensuring safe handling and for guiding future toxicological and pharmacological investigations.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of related benzamide derivatives, this compound should be handled as a substance with the potential to cause skin and eye irritation.

Table 1: GHS Hazard Classification for Structurally Related Compounds

| Compound | GHS Hazard Statements |

| 3-Methoxybenzamide | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2] |

| 4-Methoxybenzamide | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |

| 3-Amino-N-methylbenzamide | H315: Causes skin irritation. H319: Causes serious eye irritation.[3] |

A logical workflow for assessing the safety of a novel benzamide derivative like this compound, based on available data for related compounds, is illustrated below.

Caption: Workflow for Safety Assessment of this compound.

Toxicological Summary

Direct toxicological data for this compound is not available. The following table summarizes data from related compounds to provide an estimated toxicological profile.

Table 2: Summary of Toxicological Data for Benzamide Derivatives

| Parameter | Data on Related Compounds | Reference |

| Acute Oral Toxicity | Benzamide derivatives are generally considered slightly toxic. | [4] |

| For 3-methoxybenzamide, the predicted rat LD50 is 2.1222 mol/kg. | [5] | |

| Acute Intravenous Toxicity | No mortality was observed in rats administered with up to 1250 µg/kg of S-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide. | [6] |

| Skin Irritation | 3-Methoxybenzamide and 4-methoxybenzamide are classified as causing skin irritation. | [1][2] |

| Eye Irritation | 3-Methoxybenzamide and 4-methoxybenzamide are classified as causing serious eye irritation. | [1][2] |

| Mutagenicity | No specific data available for this compound. Some benzamides are suspected of causing genetic defects. | |

| Carcinogenicity | No specific data available for this compound. | |

| Target Organ Toxicity | High doses of some benzamide derivatives have been shown to induce histopathological changes in the kidneys of mice, including lymphocyte infiltration, glomerulosclerosis, and tubular necrosis. | [7][8] |

Pharmacological Profile and Potential Signaling Pathways

Many N-substituted benzamides exhibit pharmacological activity, often targeting the central nervous system. These compounds are structurally related to drugs like tiapride and sulpiride, which have dual antidepressant and antipsychotic effects based on their dose-dependent antagonism of dopamine receptors. At lower doses, they tend to block presynaptic dopamine D3 autoreceptors, while at higher doses, they block postsynaptic D2 receptors.[4][9]

Furthermore, 3-methoxybenzamide is known to be an inhibitor of ADP-ribosyltransferase, an enzyme involved in DNA repair and cell division.[10] This suggests a potential mechanism of action for this compound that could involve modulation of dopaminergic pathways or inhibition of ADP-ribosyltransferase.

Caption: Potential Signaling Pathways for this compound.

Experimental Protocols

While specific experimental protocols for this compound are not published, the following are generalized methodologies from studies on related benzamides that can be adapted.

5.1. Acute Oral Toxicity Study (Adapted from studies on benzamide derivatives)

-

Test System: Male BALB/c mice.[7]

-

Administration: Oral gavage.

-

Dosage: Incremental doses (e.g., up to 100 mg/kg).[7]

-

Observation Period: 14 days.[6]

-

Parameters Observed: General demeanor, clinical signs of toxicity, mortality, body weight changes.[6]

-

Post-mortem Analysis: Gross necropsy and histopathological examination of key organs, particularly the kidneys and liver.[7][9]

5.2. In Vitro Cytotoxicity Assay

-

Cell Lines: Human cancer cell lines (e.g., HepG2, MCF-7) and normal cell lines for comparison.

-

Method: MTT or AlamarBlue assay to assess cell viability.

-

Procedure:

-

Plate cells in 96-well plates and allow them to adhere.

-

Treat cells with varying concentrations of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT or AlamarBlue reagent and incubate.

-

Measure absorbance or fluorescence to determine cell viability and calculate the IC50 value.

-

Handling and Safety Precautions

Given the potential for skin and eye irritation, appropriate personal protective equipment (PPE) should be worn when handling this compound.

Table 3: Recommended Handling and Safety Precautions

| Precaution | Recommendation |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | |

| Eye/Face Protection | Wear safety glasses with side shields or chemical goggles. |

| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | If handling as a powder, use a NIOSH-approved respirator with a particulate filter. |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. |

| Spill and Disposal | In case of a spill, avoid generating dust. Collect the material using appropriate tools and dispose of it as hazardous waste in accordance with local, state, and federal regulations. |

Conclusion

While specific safety and toxicity data for this compound are lacking, a review of its structural analogs suggests that it should be handled with care, assuming it to be a skin and eye irritant. The pharmacological profile of related compounds indicates potential activity on the central nervous system, warranting further investigation. The experimental protocols and safety recommendations provided in this guide offer a framework for researchers to safely handle and conduct further studies on this compound. It is imperative to generate empirical data for this compound to establish a definitive safety and toxicological profile.

References

- 1. fishersci.com [fishersci.com]

- 2. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Acute intravenous injection toxicity study of IBZM and BZM in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jrmi.pk [jrmi.pk]

- 8. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]

- 9. researchgate.net [researchgate.net]

- 10. The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-cyclopentyl-3-methoxybenzamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of N-cyclopentyl-3-methoxybenzamide, a novel amide compound with potential applications in medicinal chemistry and drug discovery. The synthesis is based on the well-established Schotten-Baumann reaction, a reliable method for the formation of amides from acyl chlorides and amines.

Introduction

This compound is a molecule of interest for its potential biological activity. The incorporation of a cyclopentyl group and a methoxy-substituted benzene ring presents a unique chemical scaffold for the development of new therapeutic agents. This protocol outlines a straightforward and efficient synthesis route that can be readily implemented in a standard organic chemistry laboratory.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 3-methoxybenzoyl chloride with cyclopentylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Reagents

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| 3-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 123-125 (at 15 mmHg) | 1.214 (at 25 °C) | 1711-05-3 |

| Cyclopentylamine | C₅H₁₁N | 85.15 | 106-108[1] | 0.863 (at 25 °C)[1] | 1003-03-8[2] |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 89.5 | 0.726 | 121-44-8 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 1.33 | 75-09-2 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | 144-55-8 |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | 7487-88-9 |

Experimental Protocol

1. Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add cyclopentylamine (1.0 eq, e.g., 1.0 g, 11.74 mmol).

-

Dissolve the cyclopentylamine in 20 mL of dichloromethane (DCM).

-

Add triethylamine (1.2 eq, e.g., 1.96 mL, 14.09 mmol) to the solution. This will act as a base to quench the HCl generated during the reaction.

-

Cool the flask to 0 °C in an ice bath.

2. Addition of Acyl Chloride:

-

In a separate, dry beaker, prepare a solution of 3-methoxybenzoyl chloride (1.1 eq, e.g., 2.20 g, 12.91 mmol) in 10 mL of DCM.

-

Slowly add the 3-methoxybenzoyl chloride solution to the stirred amine solution at 0 °C via the dropping funnel over a period of 15-20 minutes. A white precipitate of triethylamine hydrochloride will form.

3. Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4. Work-up and Extraction:

-

Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of water and 20 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

6. Characterization:

-

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the purified solid should also be determined.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

3-Methoxybenzoyl chloride is corrosive and moisture-sensitive. Handle with care and under an inert atmosphere if possible.[3]

-

Cyclopentylamine is a flammable liquid and can cause skin and eye irritation.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of N-cyclopentyl-3-methoxybenzamide

Introduction

N-cyclopentyl-3-methoxybenzamide is a chemical compound with applications in scientific research and as a building block in the development of new pharmaceutical agents. The formation of the amide bond is a critical transformation in its synthesis. Amide bond formation is one of the most important reactions in organic chemistry, central to the synthesis of peptides, polymers, and a vast array of pharmaceuticals.[1] This document provides detailed protocols for three common and effective amide coupling methods for the synthesis of this compound from 3-methoxybenzoic acid and cyclopentylamine. The methods covered are:

-

EDC/HOBt Mediated Coupling: A widely used carbodiimide-based method known for its mild conditions and good yields.[1][2]

-

Acid Chloride Based Coupling: A classic, robust, and often high-yielding method involving the activation of the carboxylic acid as an acyl chloride.[3][4][5]

-

HATU Mediated Coupling: A modern method utilizing a uronium-based coupling reagent known for its high efficiency and rapid reaction times.[3]

These notes are intended for researchers, scientists, and professionals in drug development to provide a practical guide for selecting and implementing an appropriate synthetic strategy.

General Reaction Scheme

The synthesis of this compound involves the coupling of 3-methoxybenzoic acid with cyclopentylamine, eliminating a molecule of water. This process requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

Caption: General Amide Coupling Reaction Scheme.

Comparison of Amide Coupling Methods

The selection of an appropriate coupling method depends on factors such as substrate compatibility, desired yield, cost of reagents, and ease of purification. The following table summarizes the key aspects of the three detailed protocols.

| Feature | Method 1: EDC/HOBt | Method 2: Acid Chloride | Method 3: HATU |

| Coupling System | EDC / HOBt | SOCl₂ or (COCl)₂ then Amine | HATU / Base |

| Activation Principle | Forms reactive O-acylisourea, intercepted by HOBt to give an active ester.[4] | Converts carboxylic acid to a highly reactive acyl chloride intermediate.[3][5] | Forms a highly reactive O-acylisouronium active ester. |

| Typical Solvent | DMF, DCM | DCM, THF | DMF, Acetonitrile |

| Base | DIEA, NMM | Triethylamine, Pyridine | DIEA, 2,4,6-Collidine |

| Reaction Temp. | 0 °C to Room Temp | 0 °C to Room Temp | Room Temp |

| Reaction Time | 4 - 16 hours | 1 - 4 hours | 30 - 90 minutes |

| Typical Yield | 80 - 95% | 85 - 98% | 90 - 99% |

| Key Advantages | Mild conditions; water-soluble urea byproduct is easily removed by aqueous workup.[4] | High reactivity; inexpensive activating agent (e.g., SOCl₂).[4] | Very fast and efficient; effective for sterically hindered substrates; low racemization risk. |

| Key Disadvantages | HOBt can be explosive; potential for side reactions if not controlled.[4] | Requires handling of corrosive and moisture-sensitive reagents (SOCl₂, acyl chloride); HCl byproduct must be neutralized.[5] | High cost of reagent; purification can sometimes be complicated by byproducts. |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Method 1: EDC/HOBt Mediated Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions.

Materials and Reagents:

-

3-Methoxybenzoic acid

-

Cyclopentylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

To a stirred solution of 3-methoxybenzoic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M) in a round-bottom flask, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).[2]

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add cyclopentylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIEA (2.5 eq).[2]

-

Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Method 2: Acid Chloride Based Coupling

This two-step protocol involves the initial conversion of the carboxylic acid to its corresponding acid chloride, which is then reacted with the amine.

Materials and Reagents:

-

3-Methoxybenzoic acid

-

Cyclopentylamine

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Toluene (optional, for azeotropic removal of excess SOCl₂)

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

Step A: Formation of 3-Methoxybenzoyl Chloride

-

In a round-bottom flask, combine 3-methoxybenzoic acid (1.0 eq) and anhydrous DCM.

-

Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction with oxalyl chloride.

-

Heat the mixture to reflux (approx. 40 °C for DCM) for 2 hours or until the evolution of gas ceases.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride. Co-evaporation with toluene can help remove the last traces of SOCl₂. The resulting 3-methoxybenzoyl chloride is often used directly in the next step without further purification.[5]

Step B: Amidation

-

Dissolve the crude 3-methoxybenzoyl chloride from Step A in anhydrous DCM and cool the flask to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of cyclopentylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[3]

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by adding water. Wash the organic layer with saturated NaHCO₃ solution to remove any remaining acid.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the final product.

Method 3: HATU Mediated Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Materials and Reagents:

-

3-Methoxybenzoic acid

-

Cyclopentylamine

-

HATU

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water and brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

To a solution of 3-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIEA (2.5 eq).[3]

-

Stir the mixture at room temperature for 10 minutes.

-

Add cyclopentylamine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 30-60 minutes. The reaction is typically very fast; monitor by TLC.

-

Once the reaction is complete, dilute with ethyl acetate and wash with water (3x) to remove DMF and other water-soluble byproducts.

-

Wash the organic layer with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the product via silica gel column chromatography if necessary.

General Experimental Workflow

The overall process from starting materials to the final, purified product follows a standard sequence in synthetic organic chemistry.

Caption: Standard workflow for synthesis and purification.

References

Application Notes and Protocols for the Purification of N-cyclopentyl-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of N-cyclopentyl-3-methoxybenzamide, a key intermediate in pharmaceutical synthesis. The following sections outline effective purification techniques, including column chromatography and recrystallization, to achieve high purity of the target compound.

Introduction